Sulfo-Cyanine5 maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

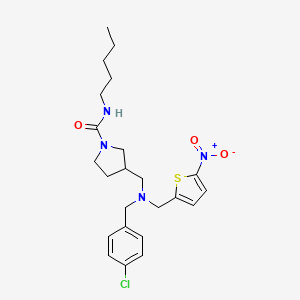

Sulfo-Cyanine5 maleimide is a water-soluble, bright, far-red-fluorescent dye . It is a thiol-reactive maleimide derivative of sulfo-Cyanine5 . It is recommended for the labeling of sensitive proteins .

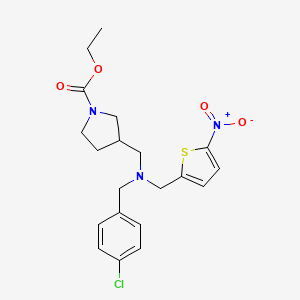

Synthesis Analysis

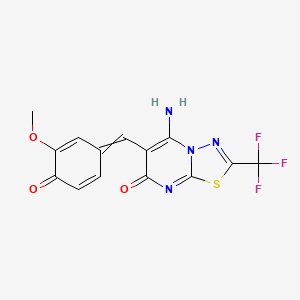

Sulfo-Cyanine5 maleimide can be used to label proteins, antibodies, peptides, and nucleic acid molecules . Due to its good water solubility, it is more suitable for protein labeling than ordinary Cy5 maleimide . Maleimide is a commonly used group in biological labeling reactions. It can form a stable thioether structure with a thiol (-SH) through an affinity addition reaction to achieve labeling .Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine5 maleimide is C38H43KN4O9S2 . Its molecular weight is 802.999 .Chemical Reactions Analysis

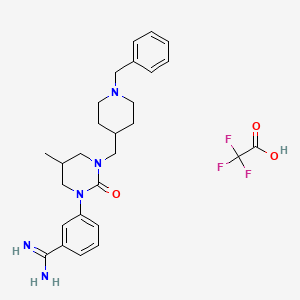

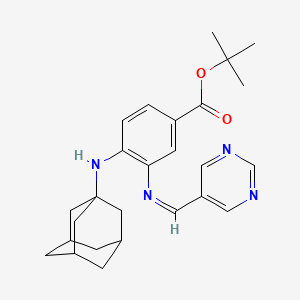

Sulfo-Cyanine5 maleimide has been used in various studies. For instance, it was used to generate Cy5-labelled GD2-specific full-length antibodies . The molar ratio of the Sulfo-Cyanine5 maleimide dye and the scFv fragment (or full-length antibody) within the conjugate under the optimized conditions was 0.65 .Physical And Chemical Properties Analysis

Sulfo-Cyanine5 maleimide is a highly hydrophilic near-infrared dye . It is perfect for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers .Applications De Recherche Scientifique

Protein Labeling

Sulfo-Cyanine5 maleimide is a bright, near-IR fluorescent, sulfhydryl-reactive dye used for labeling proteins or other thiol-containing molecules . It is completely water-soluble and often a reagent of choice for labeling antibodies, peptides, and proteins that are sensitive toward organic solvents .

Antibody Labeling

Sulfo-Cyanine5 maleimide is recommended for protein labeling, including labeling of antibodies . Labeled proteins can be easily separated from unreacted dye by gel filtration, spin column purification, dialysis, electrophoresis, or chromatography .

Cancer Therapies

Antigen-binding fragments of antibodies specific to the tumor-associated ganglioside GD2 are well poised to play a substantial role in modern GD2-targeted cancer therapies . In this context, Sulfo-Cyanine5 maleimide has been used to label scFv fragments of GD2-specific antibodies .

Pharmacokinetic Improvement

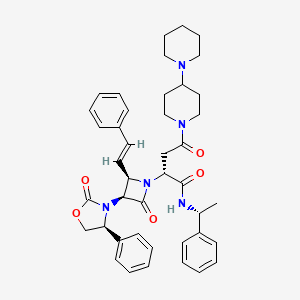

Pegylated multimeric di-scFvs and tetra-scFvs exhibited cytotoxic effects in GD2-positive tumor cells, while their circulation time in blood significantly increased compared with monomeric antibody fragments . This suggests that Sulfo-Cyanine5 maleimide can be used to improve the pharmacokinetic properties of therapeutic molecules .

Tumor Uptake Efficiency

The study also demonstrated a more efficient tumor uptake of the multimers in a syngeneic GD2-positive mouse cancer model . This indicates that Sulfo-Cyanine5 maleimide can enhance the tumor-targeting efficiency of therapeutic molecules .

Development of Bispecific Antibodies and Conjugates

On the basis of multimeric antibody fragments, bispecific antibodies and conjugates with cytotoxic drugs or radioactive isotopes may be developed that will possess improved pharmacokinetic and pharmacodynamic properties . Sulfo-Cyanine5 maleimide can potentially play a crucial role in the development of such advanced therapeutic molecules .

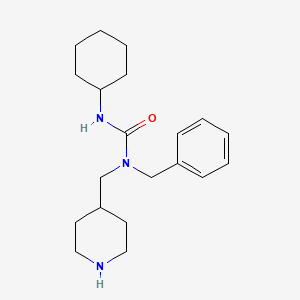

Mécanisme D'action

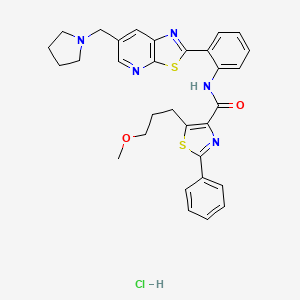

- Role : The maleimide group in Sulfo-Cyanine5 maleimide reacts covalently with thiol groups, forming stable thioether bonds. This specific interaction allows for efficient labeling of biomolecules containing cysteine residues .

- Sulfo-Cyanine5 maleimide binds selectively to thiol groups via a thiol-maleimide reaction. This reaction is highly specific and occurs only with biomolecules containing thiol groups. The maleimide moiety forms a stable bond with the thiol, resulting in labeled conjugates .

Target of Action

Mode of Action

Safety and Hazards

Orientations Futures

Sulfo-Cyanine5 maleimide has potential applications in various fields due to its properties. It can be used for the labeling of proteins, antibodies, peptides, and nucleic acid molecules . Its high water solubility makes it more suitable for protein labeling than ordinary Cy5 maleimide . Therefore, it can be used in future research and development in these areas.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Sulfo-Cyanine5 maleimide can be achieved through the reaction of Sulfo-Cyanine5 NHS ester with maleimide.", "Starting Materials": [ "Sulfo-Cyanine5 NHS ester", "Maleimide" ], "Reaction": [ "Dissolve Sulfo-Cyanine5 NHS ester in a dry organic solvent such as DMF or DMSO.", "Add maleimide to the solution and stir at room temperature for several hours.", "Purify the product by column chromatography or HPLC to obtain Sulfo-Cyanine5 maleimide." ] } | |

Numéro CAS |

2242791-82-6 |

Nom IUPAC |

N/A |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)